N-[3-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a trifluoromethyl group, which is known for its ability to enhance the biological activity of molecules, making it a valuable component in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide typically involves the trifluoromethylation of a benzothiophene derivative. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under radical conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the trifluoromethyl group and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N-[3-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiophene derivatives.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
N-[3-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of N-[3-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This can lead to inhibition of enzymes or activation of receptors, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide
- N-{3-[(4-{[3-(Trifluoromethyl)phenyl]amino}pyrimidin-2-yl)amino]phenyl}cyclopropanecarboxamide
- 4-(Trifluoromethyl)benzylamine
Comparison: N-[3-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. Compared to other trifluoromethyl-containing compounds, it exhibits enhanced stability and specificity in its interactions with biological targets .
Properties
Molecular Formula |
C16H14F3NOS |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |
InChI |
InChI=1S/C16H14F3NOS/c17-16(18,19)11-5-3-6-12(8-11)20-15(21)14-13-7-2-1-4-10(13)9-22-14/h3,5-6,8-9H,1-2,4,7H2,(H,20,21) |
InChI Key |
DLQMQTJAXSOJIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(SC=C2C1)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.